molecular formula C5H11NO2S<br>C5H11NO2S<br>CH3S(CH2)2CH(NH2)COOH B1680420 Racemethionine CAS No. 59-51-8

Racemethionine

Cat. No.: B1680420
CAS No.: 59-51-8
M. Wt: 149.21 g/mol
InChI Key: FFEARJCKVFRZRR-UHFFFAOYSA-N
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Description

Racemethionine (DL-methionine, CAS 59-51-8) is a racemic mixture of L-methionine and D-methionine enantiomers. It is a sulfur-containing amino acid derivative with a molecular formula of $ \text{C}5\text{H}{11}\text{NO}_2\text{S} $ and a molecular weight of 149.21 g/mol. This compound is distinct from its enantiopure counterparts (L- and D-methionine) due to its equimolar composition of both stereoisomers. Key properties include:

  • Solubility: Moderately soluble in water (solubility increases with temperature), slightly soluble in 95% ethanol, and insoluble in ether .
  • Therapeutic Uses: Acts as a urinary acidifier, hepatoprotectant, and antidote for acetaminophen overdose when N-acetylcysteine is unavailable .
  • Physicochemical Data: Density of 1.340 g/cm³, pKa values of 2.28 (carboxyl group) and 9.21 (amino group) .

Preparation Methods

Synthetic Routes and Reaction Conditions

Racemethionine can be synthesized through the chemical reaction of acrolein with methyl mercaptan, followed by the addition of ammonia and hydrogen cyanide. The resulting intermediate is then hydrolyzed to produce this compound. This process involves several steps, including the formation of intermediates and their subsequent conversion to the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The final product is purified through crystallization and other separation techniques to obtain this compound in its desired form .

Chemical Reactions Analysis

Types of Reactions

Racemethionine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Hepatoprotective Effects

Racemethionine has been extensively studied for its hepatoprotective properties, particularly against drug-induced liver injuries. A notable study examined its efficacy against rifampicin-induced hepatotoxicity in Wistar albino rats. The findings indicated that this compound significantly normalized elevated serum levels of liver enzymes such as aspartate aminotransferase (ASAT), alanine aminotransferase (ALAT), and alkaline phosphatase (ALP) that are typically indicative of liver damage. The study concluded that this compound could serve as a potent hepatoprotective agent, particularly in models of drug-induced liver injury .

Biochemical Parameters Control Group This compound Treated Group
ASAT (U/L)ElevatedNormalized
ALAT (U/L)ElevatedNormalized
ALP (U/L)ElevatedNormalized
Total Cholesterol (mg/dL)Slightly ElevatedSlightly Raised

Cancer Research

Recent research has highlighted the role of methionine restriction, which includes this compound, in cancer therapy. A study published in Nature Metabolism demonstrated that methionine restriction could repress cancer growth and enhance therapeutic responses in preclinical models. However, the study also revealed complexities regarding immune responses; while methionine restriction inhibited tumor growth in immunocompromised mice, it adversely affected antitumor immunity in immunocompetent mice. This suggests that the application of this compound in cancer therapy requires careful consideration of its effects on both tumor biology and the immune system .

Metabolic Studies

This compound's role extends to metabolic studies where it has been implicated in sulfur metabolism and its effects on health outcomes. Methionine is essential for various metabolic processes, including the synthesis of cysteine and the production of hydrogen sulfide, which plays a critical role in cellular signaling and immune function. Studies have shown that dietary intake of methionine correlates with various health risks, including breast cancer; however, results are often inconclusive and require further investigation .

Clinical Applications

In clinical settings, this compound is utilized to acidify urine, which can be beneficial in certain medical conditions. This property is particularly useful for managing urinary pH levels in patients undergoing specific treatments or those with certain metabolic disorders .

Case Studies

  • Hepatotoxicity Management : In a controlled study involving rats treated with rifampicin, this compound was administered to assess its protective effects against liver damage. The results showed significant improvements in liver enzyme levels post-treatment, suggesting its potential as a therapeutic agent for drug-induced liver toxicity .
  • Cancer Growth Inhibition : Research on the impact of methionine restriction on tumor growth revealed that while it could inhibit growth in some contexts, it also complicated immune responses, necessitating a nuanced approach to its application in cancer therapies .

Mechanism of Action

Racemethionine acts as a urine acidifier by lowering the urinary pH, which helps produce ammonia-free urine. This mechanism is beneficial in preventing liver damage in cases of acetaminophen poisoning. Additionally, this compound provides a source of sulfur and methyl groups for various biochemical processes, contributing to its therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Similarities

Racemethionine is compared primarily with its enantiomers, L-methionine and D-methionine , which share identical molecular formulas but differ in stereochemistry.

Table 1: Chemical and Functional Comparison

Property L-Methionine (CAS 63-68-3) D-Methionine (CAS 348-67-4) This compound (CAS 59-51-8)
Stereochemistry L-enantiomer D-enantiomer Racemic mixture (DL-form)
Biological Role Essential amino acid for protein synthesis Converted to L-methionine via deamination/transamination No direct role in protein synthesis; used therapeutically
Solubility Soluble in water, dilute alcohol Similar to L-form Variable solubility (e.g., insoluble in ether)
Optical Rotation $[α]_D^{20} = +23.1°$ $[α]_D^{20} = -23.1°$ Optically inactive (racemic)
Primary Applications Nutritional supplements, animal feed Limited use in plant metabolism studies Urinary acidification, detoxification

Metabolic and Therapeutic Differences

  • L-Methionine : Directly incorporated into proteins and critical for methylation reactions. Elevated levels are associated with metabolic disorders like homocystinuria.
  • D-Methionine : Converted to L-methionine in vivo but shows delayed metabolic integration. Used experimentally to study enantioselective enzyme activity .
  • This compound: Combines properties of both enantiomers but lacks proteinogenic utility. Its racemic nature enhances solubility under certain conditions, making it effective for urinary acidification and detoxification. In mice infected with Echinococcus granulosus, this compound levels increased significantly, suggesting a role in stress-response pathways .

Table 2: Therapeutic and Metabolic Profiles

Parameter L-Methionine D-Methionine This compound
Protein Incorporation Yes No No
Urinary Acidification Limited Limited High efficacy
Detoxification Use No No Acetaminophen overdose antidote
Metabolic Pathways Transsulfuration, remethylation Converted to L-form via transamination Excreted unchanged or metabolized to sulfate

Research Findings and Clinical Relevance

  • Metabolic Studies: In murine models, this compound accumulation during infection correlated with altered amino acid metabolism, particularly in lysine degradation and tryptophan pathways .
  • Clinical Use : this compound is preferred over L-methionine for urinary acidification due to its rapid excretion and lower risk of metabolic overload .

Biological Activity

Racemethionine, a sulfur-containing amino acid, is a stereoisomer of methionine and has garnered attention for its biological activities, particularly in hepatoprotection and potential therapeutic applications. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy in animal models, and implications for human health.

Case Study: Hepatotoxicity Induced by Rifampicin

A significant investigation into the hepatoprotective effects of this compound was conducted using Wistar albino rats subjected to Rifampicin-induced hepatotoxicity. The study aimed to assess this compound's ability to mitigate liver damage caused by this antibiotic, commonly used in tuberculosis treatment.

  • Methodology : Rats were divided into groups, with one group receiving this compound alongside Rifampicin. Biochemical parameters were measured post-treatment.
  • Results : The administration of this compound resulted in a marked reduction in serum levels of liver enzymes:
    • ASAT (Aspartate Aminotransferase) : Decreased significantly
    • ALAT (Alanine Aminotransferase) : Showed normalization
    • ALP (Alkaline Phosphatase) : Reduced levels were observed
    • Total Cholesterol (TC) : Slightly elevated but not significantly impacted compared to the control group .

Table 1 summarizes the biochemical parameters:

ParameterControl GroupThis compound GroupRifampicin Group
ASATElevatedNormalizedElevated
ALATElevatedNormalizedElevated
ALPElevatedReducedElevated
TCNormalSlightly ElevatedNormal

This study concluded that this compound could serve as an effective hepatoprotective agent against drug-induced liver injury.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Properties : Methionine and its derivatives, including this compound, exhibit antioxidant capabilities that help reduce oxidative stress in tissues. This is particularly relevant in conditions involving inflammation and cellular damage.
  • Methylation Reactions : Methionine plays a crucial role in methylation processes within the body, influencing gene expression and protein function. Alterations in methionine levels can impact various metabolic pathways .

3. Implications for Kawasaki Disease

Recent studies have highlighted the potential role of serum methionine levels as biomarkers for Kawasaki Disease (KD). Research indicated that alterations in serum methionine were associated with disease severity and inflammatory responses in KD patients.

  • Findings : In a cohort study involving KD patients, serum methionine levels were significantly lower compared to healthy controls. This reduction correlated with increased inflammatory markers such as C-reactive protein (CRP) and was restored following intravenous immunoglobulin (IVIG) treatment .

4. Conclusion

This compound demonstrates promising biological activities, particularly in hepatoprotection and potential implications for inflammatory diseases like Kawasaki Disease. Its ability to normalize biochemical markers associated with liver function underscores its therapeutic potential. Further research is warranted to explore its mechanisms and applications in clinical settings.

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of Racemethionine (DL-methionine) that influence experimental design in pharmacological studies?

this compound’s solubility profile (sparingly soluble in water, very slightly soluble in alcohol) and pH-dependent ionization (pKa₁ = 2.28, pKa₂ = 9.21) require careful solvent selection and pH adjustments in dissolution studies. For instance, solubility increases with temperature in aqueous solutions but remains limited in nonpolar solvents, necessitating pre-formulation strategies like co-solvency or buffering for in vitro assays . Analytical methods such as HPLC with UV detection are recommended for quantification due to its crystalline purity requirements .

Q. How can researchers validate the identity and purity of this compound in synthetic or commercial samples?

Newly synthesized this compound must be characterized using orthogonal techniques:

  • Optical rotation : Confirm racemic nature (specific rotation near zero).
  • Spectroscopy : NMR (¹H/¹³C) to verify absence of stereoisomeric impurities.
  • Chromatography : Chiral HPLC to resolve D- and L-enantiomers. Known compounds should reference CAS 59-51-8 and match pharmacopeial standards (e.g., USP-NF specifications for pH and solubility) . For commercial samples, cross-check certificates of analysis with independent assays .

Q. What methodologies are optimal for studying this compound’s role as a hepatoprotectant in preclinical models?

  • In vitro : Use primary hepatocytes or HepG2 cells exposed to acetaminophen-induced toxicity. Measure glutathione depletion and cell viability (MTT assay) with this compound co-treatment .
  • In vivo : Rodent models with acetaminophen overdose; monitor ALT/AST levels and hepatic glutathione recovery. Dose-response studies should account for this compound’s urinary acidification effects, which may confound renal parameters .

Advanced Research Questions

Q. How can contradictory pharmacokinetic data on this compound’s bioavailability be resolved across studies?

Discrepancies often arise from:

  • Formulation differences : Particle size (micronized vs. coarse) affecting dissolution rates.
  • Analytical variability : Ensure standardized bioanalytical protocols (e.g., LC-MS/MS for plasma quantification).
  • Species-specific metabolism : Compare rodent vs. human liver microsomal stability assays. Meta-analyses should stratify data by formulation type and species, with error propagation models to quantify uncertainty .

Q. What experimental frameworks are suitable for elucidating this compound’s stereospecific interactions in biological systems?

  • Comparative studies : Synthesize/enrich D- and L-methionine separately. Test enantiomers in transport assays (e.g., Caco-2 monolayers) to assess intestinal absorption asymmetry.
  • Molecular docking : Model this compound’s binding to methionine adenosyltransferase (MAT) isoforms.
  • Isotope tracing : Use ¹³C-labeled this compound to track metabolic flux in sulfur-containing pathways .

Q. How should researchers design studies to address this compound’s dual role as a detoxifying agent and potential metabolic disruptor?

  • Dose optimization : Balance hepatoprotective glutathione synthesis against homocysteine elevation risks.
  • Longitudinal monitoring : In chronic use models, assess methylation capacity (SAM/SAH ratios) and epigenetic markers.
  • Control for confounders : Dietary methionine intake must be standardized to isolate this compound-specific effects .

Q. Methodological Best Practices

Q. What statistical approaches are recommended for analyzing this compound’s dose-response relationships in heterogeneous populations?

  • Non-linear regression : Fit data to sigmoidal or biphasic models (e.g., hormetic effects).
  • Covariate adjustment : Use ANCOVA for variables like baseline glutathione levels.
  • Bayesian hierarchical models : Account for inter-study variability in meta-analyses .

Q. How can researchers ensure reproducibility in this compound synthesis and characterization?

  • Protocol transparency : Document reaction conditions (temperature, catalysts) and purification steps (recrystallization solvents) in supplementary materials .
  • Inter-laboratory validation : Share samples with third-party labs for NMR and elemental analysis.
  • Adhere to pharmacopeial guidelines : USP-NF specifications for identity tests (e.g., pH, optical rotation) .

Q. Data Reporting and Validation

Q. What are the minimum reporting standards for this compound studies to enable replication?

  • Material details : CAS 59-51-8, supplier/lot number, purity (≥98% by HPLC).
  • Experimental parameters : Solvent systems, pH, temperature, and incubation times.
  • Raw data accessibility : Deposit chromatograms, spectral data, and toxicity datasets in public repositories (e.g., Zenodo) .

Q. How should researchers address variability in this compound’s stability under different storage conditions?

  • Stability studies : Conduct accelerated degradation tests (40°C/75% RH) with LC-MS monitoring.
  • Light protection : Use amber vials to prevent photodegradation, as specified in pharmacopeias .
  • Documentation : Report storage conditions and pre-experiment equilibration steps .

Properties

IUPAC Name

2-amino-4-methylsulfanylbutanoic acid
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InChI

InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)
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InChI Key

FFEARJCKVFRZRR-UHFFFAOYSA-N
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Canonical SMILES

CSCCC(C(=O)O)N
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Molecular Formula

Record name DL-METHIONINE
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DSSTOX Substance ID

DTXSID9020821
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Molecular Weight

149.21 g/mol
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Physical Description

Solid; [Merck Index] Colorless or white solid with a faint odor; [HSDB] White powder; [Sigma-Aldrich MSDS], Solid; [MP Biomedicals MSDS], Solid; [Merck Index] Colorless or white solid; [ICSC] White powder; [Sigma-Aldrich MSDS], Solid, COLOURLESS CRYSTALS OR WHITE POWDER., White crystalline platelets or powder; Characteristic aroma
Record name Methionine
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Boiling Point

300.00 to 301.00 °C. @ 760.00 mm Hg
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Solubility

32.7 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 4.8, Soluble in water; Insoluble in ether, Soluble (in ethanol)
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Density

Relative density (water = 1): 1.3
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Vapor Pressure

0.00000052 [mmHg]
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CAS No.

59-51-8, 33807-07-7, 26062-47-5, 348-67-4, 63-68-3
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Record name DL-METHIONINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0919
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

281 °C
Record name Racemethionine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033951
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Racemethionine
Racemethionine
Racemethionine
Racemethionine

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